2'-Hydroxyacetophenone

Descripción general

Descripción

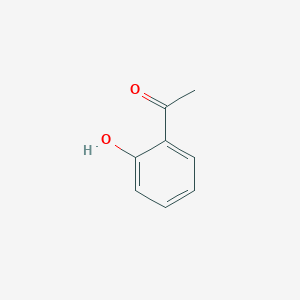

Es una mono-hidroxiacetofenona donde uno de los hidrógenos en posición orto al grupo acetilo ha sido reemplazado por un grupo hidroxilo . Este compuesto es conocido por sus aplicaciones en varios campos, incluidos los productos farmacéuticos, las fragancias y como intermedio en la síntesis orgánica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 2-acetilfenol se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de fenol con anhídrido acético en presencia de un catalizador ácido de Lewis como el cloruro de aluminio. La reacción procede a través de la formación de un intermedio de acetato de fenilo, que luego se hidroliza para producir 2-acetilfenol .

Métodos de producción industrial: En entornos industriales, la producción de 2-acetilfenol a menudo implica rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la destilación y la recristalización son comunes en la producción industrial .

Análisis De Reacciones Químicas

Tipos de reacciones: El 2-acetilfenol experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar las quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en alcoholes.

Sustitución: Puede experimentar reacciones de sustitución aromática electrofílica debido a la presencia del grupo hidroxilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución aromática electrofílica a menudo utilizan reactivos como bromo o ácido nítrico en condiciones ácidas.

Principales productos formados:

Oxidación: Quinonas

Reducción: Alcoholes

Sustitución: Derivados halogenados o nitrados.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-HAP serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in the production of:

- 4-Hydroxycoumarin : A compound synthesized via reactions involving 2-HAP, which has applications in anticoagulant medications such as warfarin. The synthesis process is noted for its cost-effectiveness and reduced contamination risk .

- Schiff Bases and Metal Complexes : Research has shown that 2-HAP can form Schiff bases with various amines, leading to metal complexes that exhibit interesting catalytic and biological properties .

Pharmaceutical Applications

The compound is recognized for its potential therapeutic benefits:

- Anticoagulant Properties : As mentioned earlier, derivatives of 2-HAP are used in the formulation of anticoagulants like warfarin, which are vital in preventing blood clots .

- Antioxidant Activity : Studies indicate that 2-HAP exhibits antioxidant properties, making it a candidate for formulations aimed at combating oxidative stress .

Cosmetic Industry

In cosmetics, 2-HAP is valued for its:

- Skin Conditioning Properties : It functions as an antioxidant and skin-conditioning agent in various formulations. Safety assessments have confirmed its suitability for use in cosmetic products .

- Fragrance Component : Its pleasant aroma allows it to be included in fragrance formulations, enhancing the sensory experience of cosmetic products .

Material Sciences

Research indicates that 2-HAP can be used in developing new materials:

- Polymer Chemistry : It acts as a monomer or co-monomer in polymer synthesis, contributing to the development of advanced materials with tailored properties.

Table 1: Summary of Applications of 2'-Hydroxyacetophenone

Table 2: Toxicological Profile of this compound

Case Study 1: Synthesis of Warfarin from 2-Hydroxyacetophenone

In a study published under patent US5696274A, researchers described a novel method for synthesizing warfarin from 2-HAP. The process involved heating specific reagents in a controlled environment to yield warfarin with a yield ranging from 33% to 67%. The study emphasized the method's commercial viability due to minimized contamination risks and reduced processing steps .

Case Study 2: Safety Assessment in Cosmetics

A comprehensive safety assessment conducted by the Expert Panel for Cosmetic Safety evaluated the use of hydroxyacetophenones, including 2-HAP, in cosmetic formulations. The assessment concluded that these compounds do not present significant risks concerning genotoxicity or skin sensitization, supporting their continued use in cosmetic products .

Mecanismo De Acción

El mecanismo de acción del 2-acetilfenol implica su interacción con varios objetivos moleculares y vías. El grupo hidroxilo en la posición orto al grupo acetilo le permite participar en enlaces de hidrógeno y otras interacciones con moléculas biológicas. Esto puede influir en la actividad enzimática, la unión al receptor y otros procesos bioquímicos .

Compuestos similares:

Fenol: Carece del grupo acetilo y es menos reactivo en reacciones de sustitución aromática electrofílica.

Acetofenona: Carece del grupo hidroxilo y tiene diferente reactividad y aplicaciones.

4-Acetilfenol: El grupo hidroxilo está en la posición para, lo que lleva a diferentes propiedades químicas y reactividad.

Unicidad del 2-acetilfenol: La combinación única del 2-acetilfenol de los grupos hidroxilo y acetilo en la posición orto le confiere una reactividad y aplicaciones distintas en comparación con sus análogos. Esta disposición estructural permite interacciones específicas en reacciones químicas y sistemas biológicos, lo que lo hace valioso en varios campos .

Comparación Con Compuestos Similares

Phenol: Lacks the acetyl group and is less reactive in electrophilic aromatic substitution reactions.

Acetophenone: Lacks the hydroxy group and has different reactivity and applications.

p-Acetylphenol: The hydroxy group is in the para position, leading to different chemical properties and reactivity.

Uniqueness of o-Acetylphenol: o-Acetylphenol’s unique combination of the hydroxy and acetyl groups in the ortho position gives it distinct reactivity and applications compared to its analogs. This structural arrangement allows for specific interactions in chemical reactions and biological systems, making it valuable in various fields .

Actividad Biológica

2'-Hydroxyacetophenone (2'-HAP), a derivative of acetophenone, has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic effects. The synthesis methods and case studies highlighting its efficacy are also discussed.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group at the 2' position of the acetophenone structure. Its molecular formula is CHO, and it has a molecular weight of 152.15 g/mol. The compound exhibits both hydrophilic and lipophilic properties, making it suitable for various biological applications.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of 2'-HAP against a range of pathogens.

Synthesis of Hybrid Compounds

Recent research involved synthesizing novel hybrid compounds combining 2'-HAP with N-alkylated thiotetrazole. These compounds were evaluated for their antimicrobial activity against clinical isolates of Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values ranged from 4 to 128 µg/ml, indicating significant antimicrobial potential. Notably, compounds 4a and 5d exhibited the highest antibacterial activity .

| Compound | MIC (µg/ml) | Activity |

|---|---|---|

| 2'-HAP | Varies | Antimicrobial |

| 4a | 4 | Strong antibacterial |

| 5d | 8 | Strong antibacterial |

Case Studies

- Antifungal Activity : A study highlighted that 2'-HAP derivatives showed notable antifungal activity against Candida albicans and Aspergillus fumigatus, with effective MIC values suggesting potential use in treating fungal infections .

- Antiviral Properties : Research indicated that certain hydroxyacetophenone derivatives could inhibit the early antigen activation of the Epstein-Barr virus, showcasing antiviral potential .

Anti-inflammatory Effects

In addition to its antimicrobial properties, 2'-HAP has demonstrated anti-inflammatory effects in various studies:

- Mechanism of Action : The compound appears to modulate inflammatory pathways, reducing cytokine production in vitro. This suggests a potential role in managing inflammatory diseases .

- Clinical Relevance : Its derivatives have been investigated for use as analgesics and anti-inflammatory agents in clinical settings, particularly in managing pain and inflammation associated with chronic conditions .

Toxicological Profile

Understanding the safety profile of 2'-HAP is crucial for its therapeutic application:

- Irritation Studies : Hydroxyacetophenone was identified as a severe eye irritant in animal studies, indicating caution in formulations intended for ocular use. Acute dermal toxicity studies revealed an LD50 greater than 2000 mg/kg, suggesting relatively low acute toxicity under specific conditions .

- Sensitization Potential : In guinea pig maximization tests, moderate sensitization reactions were observed, emphasizing the need for careful assessment in cosmetic applications .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2'-Hydroxyacetophenone, and how can structural purity be validated?

- Methodological Answer : A common synthesis method involves the Claisen-Schmidt condensation between salicylaldehyde and acetone under acidic or basic catalysis. For solvent-free green synthesis, use para-toluenesulfonic acid (PTSA) as a catalyst at 100–120°C for 3–5 hours. Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3). Purify via recrystallization (ethanol/water mixture) and validate purity using:

- ¹H NMR : Look for the acetyl proton signal at δ ~2.6 ppm and aromatic protons at δ 6.8–7.8 ppm.

- FTIR : Confirm C=O stretch at ~1680 cm⁻¹ and phenolic -OH at ~3200 cm⁻¹.

- HPLC : Use a C18 column (acetonitrile/water, 60:40) to assess purity (>98%).

Table 1: Optimization of Reaction Conditions

| Catalyst | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 100 | 4 | 78 |

| NaOH | 80 | 6 | 65 |

| PTSA | 120 | 3 | 82 |

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Design accelerated stability studies by preparing solutions at pH 2–12 (adjusted with HCl/NaOH) and incubating at 40°C for 30 days. Sample aliquots periodically and analyze via:

- UV-Vis Spectroscopy : Track absorbance at λmax (~275 nm) to detect degradation.

- LC-MS : Identify degradation products (e.g., dimerization or oxidation byproducts).

Key Finding : Degradation rates increase significantly above pH 10 due to deprotonation of the phenolic -OH group, promoting oxidation .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms of this compound in nucleophilic substitutions?

- Methodological Answer : Use Density Functional Theory (DFT) with Gaussian 16 at the B3LYP/6-31G* level to model intermediates and transition states.

- Calculate Gibbs free energy profiles for proposed pathways (e.g., keto-enol tautomerism).

- Validate with isotopic labeling (e.g., deuterated solvents in kinetic isotope effect studies).

Key Insight : DFT simulations reveal a lower activation energy for enol-mediated pathways compared to direct nucleophilic attack.

Q. How can contradictory data on the biological activity of this compound be resolved?

- Methodological Answer :

Apply replicated analysis (as in Mendelian randomization studies ) to validate findings:

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Primary Analysis : Test antimicrobial activity via microdilution assays (MIC values against E. coli and S. aureus).

Replicated Analysis : Repeat under controlled oxygen levels (anaerobic vs. aerobic) to assess redox-dependent activity.

Meta-Analysis : Aggregate data from multiple studies using fixed-effects models to address variability in solvent systems (DMSO vs. ethanol).

Q. What strategies optimize the use of this compound in photodynamic therapy (PDT) studies?

- Methodological Answer : Design experiments to evaluate singlet oxygen (¹O₂) generation:

- UV Irradiation : Use a 365 nm LED source with a dosimeter to standardize light exposure.

- SOSG Assay : Quantify ¹O₂ with Singlet Oxygen Sensor Green® fluorescence.

- Cell Uptake Studies : Employ confocal microscopy (fluorescently tagged derivatives) to track intracellular localization.

Table 2: Photodynamic Efficiency Under Varying Conditions

| Light Dose (J/cm²) | Solvent | ¹O₂ Yield (%) |

|---|---|---|

| 10 | DMSO | 42 |

| 10 | Ethanol | 28 |

| 20 | DMSO | 65 |

Q. Methodological Tools & Collaboration

-

For data sharing and peer validation, use platforms like ResearchGate to connect with experts in ketone chemistry and share reproducible protocols .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57 【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

-

Address safety concerns by referencing OSHA-compliant handling practices for phenolic compounds, including fume hood use and PPE guidelines .

Propiedades

IUPAC Name |

1-(2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECYUBVRTQDVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040285 | |

| Record name | 2-Hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethanone, 1-(2-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

213.00 °C. @ 717.00 mm Hg | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00748 [mmHg] | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

118-93-4 | |

| Record name | 2′-Hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-HYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E533Z76W0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

4 - 6 °C | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.